molecular formula C15H10BrNO B1278801 (4-bromophenyl)(1H-indol-7-yl)methanone CAS No. 91714-50-0

(4-bromophenyl)(1H-indol-7-yl)methanone

Cat. No.: B1278801
CAS No.: 91714-50-0
M. Wt: 300.15 g/mol
InChI Key: RNXKQFMCSXIADL-UHFFFAOYSA-N
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Description

(4-bromophenyl)(1H-indol-7-yl)methanone is a useful research compound. Its molecular formula is C15H10BrNO and its molecular weight is 300.15 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may interact with its targets, leading to changes that result in these biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Biochemical Analysis

Cellular Effects

The effects of (4-Bromophenyl)(1H-indol-7-yl)methanone on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to affect the proliferation and differentiation of cells, which suggests that this compound may have similar effects

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound is believed to exert its effects through binding interactions with enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. The indole structure of the compound allows it to interact with various molecular targets, which can result in diverse biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies on indole derivatives have shown that these compounds can be stable under certain conditions but may degrade over time, affecting their efficacy . Long-term studies are needed to understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it could cause toxic or adverse effects. Indole derivatives have been shown to have a threshold effect, where the biological activity changes significantly with dosage . Detailed studies are required to determine the optimal dosage and potential toxic effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The indole structure of the compound allows it to participate in metabolic reactions, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with transporters and binding proteins that facilitate its movement and localization within the cell. Indole derivatives have been shown to accumulate in specific tissues, which suggests that this compound may have similar distribution patterns .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The indole structure of the compound allows it to interact with various subcellular components, influencing its localization and activity .

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)(1H-indol-7-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

(4-bromophenyl)(1H-indol-7-yl)methanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (3-bromo-1H-indol-6-yl)(4-bromophenyl)methanone
  • (4-bromophenyl)(1H-indol-3-yl)methanone
  • (4-bromophenyl)(1H-indol-5-yl)methanone

Uniqueness

(4-bromophenyl)(1H-indol-7-yl)methanone is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties and applications, making it valuable for specific research and industrial purposes .

Properties

IUPAC Name

(4-bromophenyl)-(1H-indol-7-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-12-6-4-11(5-7-12)15(18)13-3-1-2-10-8-9-17-14(10)13/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXKQFMCSXIADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Br)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451889
Record name (4-Bromophenyl)(1H-indol-7-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91714-50-0
Record name 7-(4-Bromobenzoyl)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Bromophenyl)(1H-indol-7-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(4-BROMOBENZOYL)INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK5ZL5ZP93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What are the key structural features of (4-bromophenyl)(1H-indol-7-yl)methanone as revealed by the study?

A1: The study elucidated the crystal structure of this compound, highlighting several key features:

  • Dimer formation: In its crystal form, the molecules of this compound are arranged in pairs, forming centrosymmetric dimers. This arrangement is stabilized by N—H⋯O hydrogen bonds between the molecules. []
  • Bond angle influence: The bond angles within the benzene ring are influenced by the presence of both the bromine and the ketone substituents. []

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